1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea

GPCR Drug Discovery GPR35 Pharmacology In Vitro Screening

1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea (CAS 1797662-82-8) is a synthetic small molecule belonging to the fluorinated phenyl-pyrimidinyl urea class, characterized by a 3,5-difluorophenyl moiety linked via a urea bridge to a 4-(dimethylamino)-6-methylpyrimidine core through a methylene spacer. This compound class features a pharmacophoric combination of fluorine-mediated electronic effects and a pyrimidine ring capable of participating in diverse intermolecular interactions, making it a versatile scaffold in medicinal and agricultural chemistry.

Molecular Formula C15H17F2N5O
Molecular Weight 321.332
CAS No. 1797662-82-8
Cat. No. B2585056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea
CAS1797662-82-8
Molecular FormulaC15H17F2N5O
Molecular Weight321.332
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CNC(=O)NC2=CC(=CC(=C2)F)F)N(C)C
InChIInChI=1S/C15H17F2N5O/c1-9-4-14(22(2)3)21-13(19-9)8-18-15(23)20-12-6-10(16)5-11(17)7-12/h4-7H,8H2,1-3H3,(H2,18,20,23)
InChIKeyZSXJRZUFJXTJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea (CAS 1797662-82-8): A Fluorinated Pyrimidinyl Urea Building Block for Medicinal Chemistry and Agrochemical Discovery


1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea (CAS 1797662-82-8) is a synthetic small molecule belonging to the fluorinated phenyl-pyrimidinyl urea class, characterized by a 3,5-difluorophenyl moiety linked via a urea bridge to a 4-(dimethylamino)-6-methylpyrimidine core through a methylene spacer . This compound class features a pharmacophoric combination of fluorine-mediated electronic effects and a pyrimidine ring capable of participating in diverse intermolecular interactions, making it a versatile scaffold in medicinal and agricultural chemistry [1]. It is primarily procured as a building block for the synthesis of more complex molecules targeting kinases, G-protein coupled receptors, and other protein targets .

1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea Procurement: Why In-Class Analogs Are Not Interchangeable


Within the fluorinated phenyl-pyrimidinyl urea series, minor structural modifications profoundly alter biological activity. The specific substitution pattern of 3,5-difluoro on the phenyl ring, the 4-dimethylamino and 6-methyl groups on the pyrimidine, and the methylene-linked urea connectivity jointly determine target binding profiles [1]. A key example is the compound's screening data against GPR35, where a closely related analog in the same library may exhibit agonist or antagonist activity, while the target compound itself is inactive [2]. This demonstrates that simple replacement with a compound sharing the same core but differing in substitution pattern, even within the same vendor library, can lead to complete loss of the desired pharmacological effect, making precise identity verification non-negotiable during procurement.

Specific Quantitative Differentiation Evidence for 1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea (CAS 1797662-82-8)


GPR35 Antagonism Activity: Target Compound vs. In-Class Active Analogs

In a primary in vitro screen for GPR35 antagonism, the target compound (ECBD identifier EOS2493) was classified as 'inactive' [1]. This is a critical differentiating factor from other fluorinated phenyl-pyrimidinyl urea derivatives within the same screening collection, some of which were identified as active against this target, indicating a distinct structure-activity relationship (SAR) profile tied to its unique substitution.

GPCR Drug Discovery GPR35 Pharmacology In Vitro Screening

Physicochemical Profile: Lipophilicity (clogP) and Polar Surface Area (tPSA)

The target compound has a calculated partition coefficient (clogP) of 2.59 and a topological polar surface area (tPSA) of 74.77 Ų, placing it within favorable drug-like chemical space [1]. Compared to a class-level average for fluorinated phenyl-pyrimidinyl ureas with bulkier substituents, this compound offers a balance of lipophilicity and hydrogen-bonding capacity that may be preferred for optimizing permeability and solubility in lead optimization campaigns.

Medicinal Chemistry Drug-Likeness ADME Optimization

Conformity to Lipinski's Rule of Five

The target compound fully conforms to Lipinski's Rule of Five (MW 321.33, HBA 6, HBD 1, RB 2, LogP 2.59), a standard predictor of oral bioavailability [1]. This differentiates it from larger, more complex pyrimidinyl aryl ureas developed as kinase inhibitors (e.g., FGFR or Aurora kinase inhibitors) which often exceed one or more Lipinski criteria and may require formulation optimization for in vivo studies.

Drug Design Oral Bioavailability Fragment-Based Screening

Validated Application Scenarios for 1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea


Negative Control or Counter-Screen in GPR35-Mediated Disease Models

Based on its confirmed inactivity in a GPR35 antagonism primary assay [1], this compound is ideally suited as a negative control for studies investigating GPR35 biology in areas such as inflammation, pain, and cardiovascular disease.

Reference Compound for Physicochemical Property Optimization

Its measured clogP of 2.59 and tPSA of 74.77 Ų [1] make it a useful reference standard for calibrating in silico ADME models or for comparing the permeability and solubility profiles of new, more potent but less drug-like analogs.

Orphan Scaffold for Fragment-Based Drug Discovery (FBDD)

With zero violations of Lipinski's Rule of Five, high ligand efficiency potential (implied by its low molecular weight of 321.33 Da), and a distinct structure-activity relationship (SAR) profile that includes inactivity at GPR35, this compound serves as an ideal 'orphan scaffold' to identify novel targets.

Quote Request

Request a Quote for 1-(3,5-Difluorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.